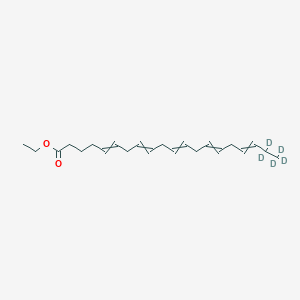

Eicosapentaenoic acid Ethyl ester D5

Description

Contextualization of Stable Isotope Labeled Lipid Esters in Biomedical Science

Stable isotope-labeled compounds, including lipid esters, are crucial in biomedical research for their ability to act as tracers and internal standards. nih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer for use in human studies. In lipidomics, which involves the comprehensive study of lipids in a biological system, stable isotope labeling provides dynamic information about lipid metabolism, including the synthesis, degradation, and transport of individual lipid species. mdpi.com This approach allows researchers to gain deeper insights into the metabolic pathways and perturbations that affect lipid metabolism. mdpi.com

Stable isotope-labeled lipids are considered the gold standard for absolute quantification in mass spectrometry-based lipidomics. nih.gov They help to correct for variations that can occur during sample preparation and analysis, such as lipid degradation and matrix effects, leading to more accurate and reliable results. rsc.org

Rationale for Deuterium (B1214612) Labeling in Eicosapentaenoic Acid Ethyl Ester-D5 for Research Applications

Deuterium (²H), a stable isotope of hydrogen, is a common choice for labeling biomolecules like fatty acids. mdpi.com Deuterium labeling in Eicosapentaenoic Acid Ethyl Ester-D5 makes the molecule easily detectable by mass spectrometry without altering its fundamental chemical properties. vivanls.com This allows for the precise tracking of the labeled fatty acid's metabolism, including processes like desaturation and elongation. nih.gov

The primary application of Eicosapentaenoic Acid Ethyl Ester-D5 is as an internal standard in analytical and pharmacokinetic research. veeprho.comveeprho.com When analyzing biological samples, an internal standard is a known quantity of a similar compound added to the sample. It helps to ensure the accuracy of the quantification of the target analyte (in this case, Eicosapentaenoic Acid Ethyl Ester) by accounting for any loss of sample during preparation or variations in instrument response. rsc.org The use of a deuterium-labeled internal standard like EPA-d5 EE significantly improves the accuracy of mass spectrometry and liquid chromatography for quantifying eicosapentaenoic acid in biological samples. veeprho.comveeprho.com

Historical Development of Polyunsaturated Fatty Acid Tracer Methodologies

The use of tracers to study fatty acid metabolism dates back to the 1930s, when deuterium labeling was first employed to investigate fatty acid metabolism in mice. mdpi.com Early methods relied on techniques like refractometry and densitometry to measure deuterium content after the combustion of labeled biomolecules. mdpi.com

The advent of mass spectrometry revolutionized the field, providing a much more sensitive and specific method for detecting and quantifying stable isotope-labeled compounds. In the 1960s, researchers began using carbon-14 (B1195169) (¹⁴C) labeling to study the biosynthesis of polyunsaturated fatty acids (PUFAs). nih.gov Over the decades, analytical techniques have continued to evolve, with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) becoming standard tools for analyzing deuterium-labeled fatty acids. nih.govnih.govresearchgate.net These advancements have enabled more sophisticated studies of PUFA metabolism and its role in health and disease. nih.gov

Significance of Eicosapentaenoic Acid Ethyl Ester-D5 as a Standardized Research Tool

Eicosapentaenoic Acid Ethyl Ester-D5 serves as a critical standardized research tool for several reasons. It is used for analytical method development, method validation, and quality control applications in drug development. axios-research.comaxios-research.com As a reference standard, it allows for traceability to pharmacopeial standards. axios-research.comaxios-research.com

Its primary role as an internal standard in bioanalytical studies is crucial for obtaining accurate and reproducible data. vivanls.com The use of a stable isotope-labeled internal standard like EPA-d5 EE is considered best practice in quantitative mass spectrometry because it closely mimics the behavior of the unlabeled analyte during extraction and ionization, thus correcting for potential analytical errors. rsc.org

Scope and Objectives of Eicosapentaenoic Acid Ethyl Ester-D5 Research

The research involving Eicosapentaenoic Acid Ethyl Ester-D5 primarily focuses on its application as an internal standard for the precise quantification of eicosapentaenoic acid ethyl ester in various biological matrices. caymanchem.com This is essential for pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion of omega-3 fatty acid treatments. nih.gov

Furthermore, research utilizing deuterium-labeled fatty acids like EPA-d5 EE aims to elucidate the complex metabolic pathways of polyunsaturated fatty acids. nih.gov This includes understanding how dietary fatty acids are incorporated into tissues, converted to other fatty acids, and utilized in various physiological processes. nih.govjove.com The data generated from such studies contribute to our understanding of the role of omega-3 fatty acids in health and disease.

Data Tables

Table 1: Chemical Properties of Eicosapentaenoic Acid Ethyl Ester-D5

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₉D₅O₂ |

| Molecular Weight | 335.54 g/mol |

| CAS Number | 1392217-44-5 |

| Parent Drug | Eicosapentaenoic acid |

| Category | Stable Isotope Labeled Reference Standard |

Source: vivanls.comaxios-research.comacanthusresearch.com

Table 2: Applications of Eicosapentaenoic Acid Ethyl Ester-D5 in Research

| Research Area | Application |

|---|---|

| Analytical Chemistry | Internal standard for GC-MS and LC-MS analysis. caymanchem.com |

| Pharmacokinetics | Quantification of eicosapentaenoic acid ethyl ester in biological samples for pharmacokinetic studies. veeprho.comnih.gov |

| Metabolic Research | Tracer for studying the metabolism of polyunsaturated fatty acids. veeprho.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQPWTVBQMWLSZ-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C=CCC=CCC=CCC=CCC=CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Incorporation Strategies for Eicosapentaenoic Acid Ethyl Ester D5

Chemical Synthesis Pathways for Deuterated Fatty Acid Ethyl Esters

The synthesis of eicosapentaenoic acid ethyl ester-d5 primarily involves the esterification of the parent fatty acid with a deuterated ethanol (B145695) precursor. While the deuterium (B1214612) label in the titular compound is on the ethyl moiety, various methods also exist for regioselective deuterium incorporation directly onto the fatty acid backbone, creating a wider range of stable isotope standards for metabolic research.

Esterification Reactions with Deuterated Ethanol Precursors

The most direct method for synthesizing eicosapentaenoic acid ethyl ester-d5 is the esterification of eicosapentaenoic acid with ethanol-d5 (B126515). This can be achieved through several established chemical and biochemical routes.

Acid-Catalyzed Esterification (Fischer Esterification) : This classic method involves reacting eicosapentaenoic acid with an excess of ethanol-d5 in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process; using a large excess of the deuterated alcohol helps drive the reaction toward the formation of the ethyl ester product. msu.edu The process is reversible, and each step can be influenced by the reaction conditions. msu.edu

Enzyme-Catalyzed Esterification : Biocatalytic methods, employing enzymes like lipases, offer a milder and often more specific alternative to acid catalysis. Immobilized lipases, such as those from Candida antarctica or Yarrowia lipolytica, can effectively catalyze the esterification of fatty acids with ethanol. spectroscopyonline.comnih.gov This approach proceeds under gentle temperature conditions, which can be advantageous for preventing the degradation of polyunsaturated fatty acids like EPA. nih.gov The reaction involves the direct condensation of the fatty acid and deuterated ethanol, with water as a byproduct. spectroscopyonline.com

The general reaction is as follows:

Eicosapentaenoic Acid (C₂₀H₃₀O₂) + Ethanol-d5 (C₂D₅OH) → Eicosapentaenoic Acid Ethyl Ester-d5 (C₂₂H₂₉D₅O₂) + Water (H₂O)

Regioselective Deuterium Incorporation Techniques

While the "d5" designation in the subject compound refers to the ethyl group, it is scientifically pertinent to discuss methods for deuterating the fatty acid chain itself, as this is a common strategy for creating metabolic tracers. These techniques allow for the precise placement of deuterium atoms at specific, chemically significant positions on the polyunsaturated backbone of EPA.

Catalytic Deuteration of Bis-allylic Positions : The bis-allylic sites of polyunsaturated fatty acids are particularly susceptible to oxidation. Deuteration at these positions can stabilize the molecule. Ruthenium-based catalysts have been successfully used for the selective deuteration of these bis-allylic positions in highly unsaturated fatty acids (HUFAs), including EPA. studymind.co.uk This method can produce a complex mixture of isotopologues, requiring detailed analysis for characterization. studymind.co.uk

Palladium-Catalyzed Deuteration : Palladium on carbon (Pd/C) catalysts can be used for H/D exchange reactions. For instance, a palladium-catalyzed method has been developed for the controlled tetradeuteration of straight-chain fatty acids at the α- and β-positions relative to a directing group. nih.gov

Reduction of Acetylenic Precursors : A versatile method for site-specific deuteration involves the synthesis of fatty acid precursors containing triple bonds (alkynes) at the desired deuteration sites. These acetylenic precursors can then be reduced using deuterium gas (D₂) and a catalyst like Wilkinson's catalyst ((Ph₃P)₃RhCl). This approach allows for the incorporation of deuterium atoms across the newly formed double bonds. libretexts.org

| Technique | Catalyst/Reagent | Target Site on Fatty Acid | Description |

|---|---|---|---|

| Catalytic Deuteration | Ruthenium-based catalyst | Bis-allylic positions | Selectively replaces hydrogen with deuterium at the reactive bis-allylic sites of HUFAs like EPA. studymind.co.uk |

| Directed Catalytic Deuteration | Palladium(II) acetate (B1210297) | α- and β-positions | Achieves controlled deuteration at positions alpha and beta to a directing amide group. nih.gov |

| Reduction of Alkynes | Wilkinson's catalyst ((Ph₃P)₃RhCl) + D₂ gas | Specific double bond locations | An acetylenic (triple bond) precursor is synthesized and then reduced with deuterium gas to form a deuterated double bond. libretexts.org |

Purification Strategies for Synthetic Eicosapentaenoic Acid Ethyl Ester-D5

Following synthesis, the deuterated ester must be isolated from unreacted starting materials, catalysts, and byproducts. A combination of chromatographic techniques is typically employed to achieve high purity.

Solid-Phase Extraction (SPE) : SPE is an effective initial cleanup step. A common approach uses an aminopropyl-silica column, from which the fatty acid ethyl esters (FAEEs) can be eluted with a non-polar solvent like hexane (B92381). wikipedia.org If further separation from other lipid esters (like cholesteryl esters) is needed, a subsequent step using an octadecylsilyl (ODS) column can be performed. wikipedia.org

High-Performance Liquid Chromatography (HPLC) : For isolating specific FAEE species and achieving very high purity, reversed-phase HPLC is a powerful tool. wikipedia.orgnih.gov This technique separates compounds based on their hydrophobicity, allowing for the fine purification of the target deuterated ester.

Continuous Batch Chromatography : This method combines the principles of batch and continuous chromatography, offering higher productivity and lower solvent consumption compared to traditional batch chromatography for the purification of EPA ethyl ester from complex mixtures. nih.gov

Vacuum Distillation : In some processes, vacuum distillation can be used to purify FAEEs, with the introduction of water or steam helping to reduce the acid number and sulfur content. acs.org

Evaluation of Deuterium Enrichment and Positional Specificity

To confirm the successful synthesis of Eicosapentaenoic Acid Ethyl Ester-D5, it is crucial to verify the number and location of the incorporated deuterium atoms. This is accomplished using a combination of spectroscopic and spectrometric methods.

Spectroscopic Validation of Deuteration (e.g., NMR, IR)

Spectroscopy provides detailed structural information, confirming the replacement of hydrogen with deuterium.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for verifying deuteration.

¹H NMR (Proton NMR) : In the ¹H NMR spectrum of a successfully deuterated compound, the signal corresponding to the protons that have been replaced by deuterium will either disappear or significantly decrease in intensity. studymind.co.uk For Eicosapentaenoic Acid Ethyl Ester-D5, the characteristic quartet and triplet signals of the ethyl group (-CH₂CH₃) would be absent. libretexts.org

²H NMR (Deuterium NMR) : This technique directly observes the deuterium nuclei. A strong peak will appear in the ²H NMR spectrum at a chemical shift corresponding to the position of the deuterium atoms. wikipedia.org While resolution can be lower than in ¹H NMR, it provides direct evidence and quantification of deuterium incorporation, especially in highly enriched compounds. wikipedia.orgsigmaaldrich.com

Infrared (IR) Spectroscopy : IR spectroscopy measures the vibrational frequencies of chemical bonds. The substitution of a hydrogen atom (mass ≈ 1 amu) with a deuterium atom (mass ≈ 2 amu) results in a noticeable shift in the stretching frequency of the bond. The C-D bond vibrates at a lower frequency than the corresponding C-H bond. msu.edulibretexts.org A typical C-H stretching frequency is around 3000 cm⁻¹, whereas the C-D stretch appears in a less congested region of the spectrum, often around 2100-2250 cm⁻¹. vaia.comacs.org The appearance of this characteristic C-D stretching band and the disappearance of the C-H band confirm deuteration.

| Technique | Observation | Interpretation |

|---|---|---|

| ¹H NMR | Disappearance or reduction of proton signals for the ethyl group. studymind.co.uklibretexts.org | Confirms replacement of H by D at the ethyl ester position. |

| ²H NMR | Appearance of a strong signal in the deuterium spectrum. wikipedia.org | Directly detects the presence and chemical environment of the incorporated deuterium. |

| IR Spectroscopy | Appearance of a new absorption band around 2100-2250 cm⁻¹. vaia.comacs.org | Indicates the presence of C-D bonds, confirming deuteration. |

Mass Spectrometry for Deuterium Incorporation Confirmation

Mass spectrometry (MS) is the definitive technique for confirming the mass change resulting from isotopic labeling and for quantifying the level of enrichment.

Optimization of Synthetic Yields and Purity for Research-Grade Materials

Achieving high synthetic yields and exceptional purity is paramount when producing research-grade materials, which are often used as analytical standards. The optimization of the synthesis of Eicosapentaenoic Acid Ethyl Ester-D5 involves a systematic evaluation of various reaction parameters to maximize the conversion of EPA to its deuterated ethyl ester while minimizing the formation of impurities.

Key parameters for optimization in a typical acid-catalyzed esterification include:

Molar Ratio of Reactants: Varying the ratio of ethanol-d6 (B42895) to EPA can drive the reaction equilibrium towards the product side. An excess of the deuterated ethanol is generally used.

Catalyst Concentration: The amount of acid catalyst affects the reaction rate. However, too high a concentration can lead to side reactions, such as degradation of the polyunsaturated fatty acid.

Temperature: Higher temperatures increase the reaction rate but can also promote the formation of byproducts and decomposition.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the point at which maximum yield is achieved before significant degradation occurs.

The table below illustrates a hypothetical optimization study for the synthesis of Eicosapentaenoic Acid Ethyl Ester-D5.

| Experiment | Molar Ratio (Ethanol-d6:EPA) | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 5:1 | 1 | 60 | 12 | 75 | 90 |

| 2 | 10:1 | 1 | 60 | 12 | 85 | 92 |

| 3 | 10:1 | 2 | 60 | 12 | 90 | 94 |

| 4 | 10:1 | 2 | 70 | 12 | 92 | 93 |

| 5 | 10:1 | 2 | 60 | 24 | 94 | 95 |

| 6 | 15:1 | 2 | 60 | 24 | 95 | 96 |

Following the synthesis, purification is a critical step to achieve the high purity required for research-grade materials (typically >98%). Common purification techniques for fatty acid esters include:

Column Chromatography: This is a standard method for separating the desired product from unreacted starting materials and byproducts. Silica gel is a common stationary phase, and a solvent system of hexane and ethyl acetate in varying gradients can be used for elution.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often employed. Reversed-phase columns (e.g., C18) are effective for separating fatty acid esters based on their hydrophobicity. nih.gov

Supercritical Fluid Chromatography (SFC): This technique uses supercritical carbon dioxide as the mobile phase and is particularly useful for the purification of thermally labile compounds like polyunsaturated fatty acid esters. dss.go.thresearchgate.net

The purity of the final product is typically assessed by analytical techniques such as Gas Chromatography (GC) and HPLC, while the structural identity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Production of Eicosapentaenoic Acid Ethyl Ester-D5 as a Certified Reference Material

The production of a Certified Reference Material (CRM) is a highly controlled process that goes beyond the requirements for standard research-grade materials. A CRM is a standard that has its properties, including identity, purity, and concentration, characterized through metrologically valid procedures, and it comes with a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. ansi.org The production of Eicosapentaenoic Acid Ethyl Ester-D5 as a CRM follows several key stages:

Synthesis and Purification: The synthesis is carried out under strict quality control to ensure high yield and purity. The purification methods, such as preparative HPLC or SFC, are rigorously applied to achieve the highest possible chemical and isotopic purity. nih.govdss.go.thresearchgate.net

Comprehensive Characterization: The purified material undergoes extensive characterization to confirm its identity, and to accurately and precisely determine its purity. This involves multiple analytical techniques.

| Analytical Technique | Purpose |

| Identity Confirmation | |

| ¹H and ¹³C NMR Spectroscopy | Confirms the overall structure of the molecule and the absence of proton signals in the ethyl group. |

| High-Resolution Mass Spectrometry (HRMS) | Determines the exact mass of the molecule, confirming the incorporation of five deuterium atoms. |

| Purity Assessment | |

| Gas Chromatography with Flame Ionization Detection (GC-FID) | Quantifies the chemical purity by separating volatile components. |

| High-Performance Liquid Chromatography with UV or MS detection (HPLC-UV/MS) | Provides an orthogonal measure of chemical purity, separating based on different chemical properties than GC. |

| Isotopic Enrichment Determination | |

| Mass Spectrometry (GC-MS or LC-MS) | Determines the percentage of the material that is the d5-isotopologue versus d0 to d4. The isotopic purity should be very high (e.g., >99% deuterated forms). |

| Quantification of Impurities | |

| Karl Fischer Titration | Measures the water content. |

| Residual Solvent Analysis (by Headspace GC-MS) | Quantifies any remaining solvents from the synthesis and purification process. |

Homogeneity and Stability Studies: To ensure that every unit of the CRM is the same, homogeneity studies are conducted by analyzing multiple samples from the same batch. Stability studies are also performed under various storage conditions (e.g., different temperatures, light exposures) over time to establish a shelf life and recommended storage conditions. researchgate.net

Certification and Documentation: The data from the characterization, homogeneity, and stability studies are used to assign a certified value for the purity of the material, along with a calculated measurement uncertainty. This information is documented in a Certificate of Analysis, which is a key component of a CRM. The production process and certification must adhere to international standards such as ISO 17034. ansi.org This ensures that the CRM is a reliable and traceable standard for use in analytical laboratories worldwide. wikipedia.orgnist.gov

Advanced Analytical Characterization and Quantification Techniques for Eicosapentaenoic Acid Ethyl Ester D5

Mass Spectrometry-Based Analytical Platforms

Mass spectrometry (MS) coupled with chromatographic separation stands as the cornerstone for the analysis of EPA-EE-D5. This combination provides the high selectivity and sensitivity required to differentiate and quantify the analyte and its deuterated standard. creative-proteomics.com Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are routinely utilized, each offering distinct advantages for the analysis of these long-chain polyunsaturated fatty acid esters. caymanchem.comcreative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a robust and widely adopted technique for the analysis of fatty acids and their esters due to its excellent chromatographic resolution and established libraries for spectral identification. nih.govresearchgate.net For the analysis of EPA-EE and its deuterated internal standard, EPA-EE-D5, specific strategies are employed to ensure volatility and enable precise quantification.

The inherent polarity and low volatility of long-chain fatty acids can complicate GC analysis. nih.gov While EPA-EE is an ester, analytical methods often involve a derivatization step to improve chromatographic properties or to standardize the analysis of a complex lipid profile. nih.govnih.gov

Transesterification: In studies analyzing the total fatty acid profile of a sample, all lipid classes (including triglycerides, phospholipids, and free fatty acids) are often converted to a single type of ester, most commonly Fatty Acid Methyl Esters (FAMEs). nih.gov Reagents such as 14% boron trifluoride in methanol (B129727) (BF3-MeOH) or tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) are used to catalyze this transesterification. nih.govnih.gov In such a procedure, both the endogenous EPA-EE and the spiked EPA-EE-D5 internal standard would be converted to their corresponding methyl esters.

Pentafluorobenzyl (PFB) Ester Formation: For enhanced sensitivity, particularly with electron capture negative ionization, fatty acids can be derivatized to form PFB esters using reagents like pentafluorobenzyl bromide. nih.gov This approach requires prior hydrolysis of the ethyl ester to the free fatty acid before derivatization.

For direct analysis of the intact ethyl ester without derivatization, optimization of GC conditions, including the use of high-temperature stable capillary columns (e.g., dimethylpolysiloxane), is critical. researchgate.net

Electron Ionization (EI) is a hard ionization technique that generates reproducible fragmentation patterns, which act as a "fingerprint" for compound identification. researchgate.net The mass spectrum of EPA-EE-D5 is characterized by its molecular ion and a series of fragment ions resulting from predictable bond cleavages.

The molecular ion ([M]•+) for EPA-EE-D5 (C₂₂H₂₉D₅O₂) appears at a mass-to-charge ratio (m/z) of 335.5. caymanchem.com Key fragmentation pathways for ethyl esters involve cleavage of the C-O bond of the ester group and fragmentations along the hydrocarbon chain. The presence of the five deuterium (B1214612) atoms on the ethyl group results in a +5 Da mass shift for any fragment containing this moiety compared to the unlabeled EPA-EE.

Table 1: Predicted Key EI Fragmentation Ions for EPA-EE-D5 vs. EPA-EE

| Ion Description | EPA-EE Fragment (m/z) | EPA-EE-D5 Fragment (m/z) | Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion | [C₂₂H₃₄O₂]•+ (330.5) | [C₂₂H₂₉D₅O₂]•+ (335.5) | Ionization of the molecule |

| Loss of Ethoxy Radical | [M - •OC₂H₅]+ (285.2) | [M - •OC₂D₅]+ (285.2) | Cleavage of the acyl-oxygen bond |

| Acylium Ion | [C₂₀H₂₉O]+ (289.2) | [C₂₀H₂₉O]+ (289.2) | Cleavage of the oxygen-ethyl bond |

| Ethoxy Cation | [C₂H₅O]+ (45.0) | [C₂D₅O]+ (50.1) | Fragment containing the ethyl group |

This table presents theoretical values based on standard fragmentation patterns of ethyl esters. docbrown.info

For accurate quantification, GC-MS is often operated in Selected Ion Monitoring (SIM) mode. This method enhances sensitivity and specificity by detecting only a few pre-selected characteristic ions rather than scanning the entire mass range. nih.gov When using EPA-EE-D5 as an internal standard, a pair of ions—one for the analyte (EPA-EE) and one for the standard (EPA-EE-D5)—is monitored.

A typical approach involves monitoring the molecular ions of both compounds (m/z 330.5 for EPA-EE and m/z 335.5 for EPA-EE-D5). caymanchem.com The ratio of the integrated peak area of the analyte to that of the internal standard is then used to construct a calibration curve and determine the concentration of EPA-EE in the unknown sample. This stable isotope dilution method effectively corrects for variations in extraction efficiency, derivatization yield, and instrument response. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS provides a powerful alternative to GC-MS, particularly for samples in complex biological fluids, and often requires less sample preparation as derivatization may not be necessary. nih.govnih.gov This platform is frequently used in pharmacokinetic studies to quantify EPA-EE levels in plasma. nih.gov

Both ESI and APCI are soft ionization techniques suitable for the analysis of fatty acid esters.

Electrospray Ionization (ESI): ESI is well-suited for polar and thermally labile molecules. For EPA-EE-D5, analysis in positive ion mode would typically generate the protonated molecule, [M+H]⁺, at m/z 336.5. One potential challenge with ESI is the possibility of in-source fragmentation or hydrolysis of esters, which can complicate spectra. nih.gov The use of deuterated internal standards like EPA-EE-D5 is crucial for correcting matrix effects, such as ionization suppression, which are common in ESI. chemrxiv.org

Atmospheric Pressure Chemical Ionization (APCI): APCI is often preferred for less polar molecules like fatty acid ethyl esters and is less susceptible to matrix-induced ion suppression than ESI. nih.gov A validated LC-APCI-MS/MS method has been developed for the quantification of EPA-EE in human plasma. nih.gov In this method, the protonated molecules of the analyte and internal standard are selected as precursor ions in the first quadrupole. These ions are then fragmented via collision-induced dissociation (CID), and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.

Table 2: Example LC-MS/MS Parameters for MRM Quantification

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Eicosapentaenoic Acid Ethyl Ester (EPA-EE) | 331.5 | e.g., 285.2 (loss of ethanol) | Positive APCI/ESI |

The specific product ions would be optimized based on experimental fragmentation data.

By employing these advanced mass spectrometric techniques, researchers can confidently perform accurate characterization and quantification of eicosapentaenoic acid ethyl ester, with EPA-EE-D5 serving as the gold standard for achieving reliable results through isotope dilution.

Multiple Reaction Monitoring (MRM) Transitions for Eicosapentaenoic Acid Ethyl Ester-D5

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for quantifying specific compounds within complex mixtures. nih.gov In an MRM experiment, the first quadrupole (Q1) is set to select the precursor ion (the ionized molecule of interest), which is then fragmented in the second quadrupole (Q2, collision cell). The third quadrupole (Q3) is set to select a specific product ion, and the intensity of this product ion is measured. researchgate.net This process significantly reduces background noise and enhances the specificity of detection.

For the quantification of Eicosapentaenoic acid ethyl ester-D5, specific precursor-to-product ion transitions are monitored. While the exact collision energy can vary depending on the specific mass spectrometer used, a representative MRM transition has been identified in the literature. yakhak.org The molecular weight of Eicosapentaenoic acid ethyl ester-D5 is 335.5 g/mol . caymanchem.com

Below is a data table summarizing the MRM transition for Eicosapentaenoic acid ethyl ester-D5 as found in a study conducting simultaneous analyses of omega fatty acids. yakhak.org

| Analyte | Retention Time (min) | Molecular Mass | MRM Transition (Q1/Q3) | Collision Energy (V) |

| Eicosapentaenoic acid-d5 | 2.70 | 307.45 | 306.10 / 262.25 | 11 |

Table 1: MRM parameters for the analysis of Eicosapentaenoic acid-d5. Note that this data is for the free acid form, and the ethyl ester would have a different molecular mass and potentially different transitions.

A study on the non-deuterated Eicosapentaenoic acid ethyl ester (EPAEE) can provide guidance on expected fragmentation patterns. For EPAEE, a common precursor ion in positive ionization mode would be the protonated molecule [M+H]+ or an adduct like the ammonium (B1175870) adduct [M+NH4]+. Fragmentation would likely involve the loss of the ethyl group or parts of the fatty acid chain.

Optimization of Chromatographic Separation for LC-MS/MS

The successful quantification of Eicosapentaenoic acid ethyl ester-D5 by LC-MS/MS is highly dependent on the chromatographic separation. The goal is to achieve a sharp, symmetrical peak for the analyte, well-resolved from other matrix components and potential interferences. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose.

Key parameters for optimization include the choice of stationary phase (column), mobile phase composition, flow rate, and column temperature. C18 columns are frequently used for the separation of fatty acid ethyl esters. nih.govnih.gov The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component, often with additives like formic acid or ammonium formate (B1220265) to improve ionization efficiency. nih.govnih.gov

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both less and more hydrophobic compounds are eluted effectively within a reasonable timeframe. For example, a gradient could start with a lower percentage of organic solvent and ramp up to a high percentage to elute the highly nonpolar fatty acid ethyl esters. nih.govnih.gov

Stable Isotope Dilution Mass Spectrometry (SID-MS) Method Development

Principles of Internal Standard Quantification using Eicosapentaenoic Acid Ethyl Ester-D5

Stable Isotope Dilution Mass Spectrometry (SID-MS) is considered the gold standard for accurate quantification of analytes in complex samples. This method relies on the use of a stable isotope-labeled version of the analyte as an internal standard, in this case, Eicosapentaenoic acid ethyl ester-D5 for the quantification of Eicosapentaenoic acid ethyl ester (EPAEE). sigmaaldrich.com

The core principle is that the deuterated internal standard is chemically identical to the analyte of interest and will therefore behave in the same manner during sample preparation, extraction, chromatographic separation, and ionization in the mass spectrometer. Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard.

A known amount of EPA-D5 EE is added to the sample at the earliest stage of the analytical workflow. The mass spectrometer can differentiate between the analyte (EPAEE) and the internal standard (EPA-D5 EE) due to their mass difference. The concentration of the analyte in the sample is then determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. This approach effectively corrects for matrix effects and variations in instrument response, leading to highly accurate and precise measurements. nih.gov

Calibration Curve Generation and Validation Protocols

For accurate quantification using SID-MS, a calibration curve is essential. This is generated by preparing a series of calibration standards containing a fixed amount of the internal standard (Eicosapentaenoic acid ethyl ester-D5) and varying known concentrations of the non-labeled analyte (Eicosapentaenoic acid ethyl ester). The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte.

A linear regression analysis is typically performed on the calibration curve, and a good linearity, often indicated by a correlation coefficient (r²) of >0.99, is required. nih.gov The concentration of the analyte in unknown samples is then calculated from their measured peak area ratio using the regression equation of the calibration curve.

Method validation is a critical process to ensure the reliability of the analytical method. Key validation parameters include:

Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing quality control samples at different concentrations.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of accuracy and precision.

Stability: The stability of the analyte and internal standard in the sample matrix under different storage and processing conditions. nih.gov

Chromatographic Separation Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of chemical compounds, including Eicosapentaenoic acid ethyl ester. For purity analysis, an HPLC system equipped with a suitable detector, such as an ultraviolet (UV) detector, is commonly employed. nih.gov

The principle of HPLC involves separating the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase that is pumped through the column under high pressure. For Eicosapentaenoic acid ethyl ester, which is a non-polar molecule, reversed-phase HPLC is the method of choice.

The purity of an Eicosapentaenoic acid ethyl ester sample is determined by injecting a solution of the compound into the HPLC system and analyzing the resulting chromatogram. A pure compound should ideally produce a single, sharp peak. The presence of other peaks indicates the presence of impurities. The purity is often expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram. Several studies have reported achieving high purity levels for EPA EE, often exceeding 95%, through various purification techniques. nih.govjfda-online.com

Below is a data table summarizing typical HPLC conditions for the purity assessment of Eicosapentaenoic acid ethyl ester based on literature. nih.govmdpi.comoriprobe.com

| Parameter | Description |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Methanol and Water, or Acetonitrile and Water. |

| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min. |

| Detection | UV detector, often at a wavelength around 210-220 nm. |

| Column Temperature | Often maintained at a constant temperature, for example, 30 °C. |

Gas Chromatography (GC) for Isomer Separation and Content Determination

Gas chromatography (GC) is a cornerstone technique for the analysis of fatty acid esters, including EPA-d5 EE. Its high resolving power allows for the separation of complex mixtures and the determination of individual component content.

When analyzing fatty acid ethyl esters, GC is often coupled with a flame ionization detector (FID) or a mass spectrometer (MS). GC-FID is a robust method for quantifying fatty acids, while GC-MS provides structural information, making it invaluable for confirming the identity of compounds and for analyzing complex samples. nih.govnih.govresearchgate.net For the analysis of EPA and its derivatives, highly polar capillary columns, such as those coated with modified polyethylene (B3416737) glycol or nitroterephthalic acid, are frequently used to achieve optimal separation. nih.govmdpi.com

The separation of fatty acid isomers, which have the same molecular formula but different arrangements of atoms, can be challenging. However, specialized GC columns and optimized temperature programming can facilitate their resolution. For instance, a long capillary column with a high polarity stationary phase can effectively separate various fatty acid methyl esters (FAMEs), including EPA and DHA. mdpi.com While the focus is often on methyl esters for broader fatty acid profiling, the principles of separation are directly applicable to ethyl esters like EPA-d5 EE.

The use of deuterated standards like EPA-d5 EE in GC-MS analysis is a common practice for achieving accurate quantification through isotope dilution mass spectrometry. caymanchem.com This method involves adding a known amount of the deuterated standard to the sample. Since the deuterated and non-deuterated compounds have very similar chemical properties, they behave almost identically during sample preparation and GC analysis. However, they are distinguishable by their mass-to-charge ratio in the mass spectrometer. By comparing the peak areas of the analyte and the internal standard, precise quantification can be achieved, compensating for any sample loss during preparation or injection. mdpi.com

Table 1: Illustrative GC Parameters for Fatty Acid Ethyl Ester Analysis

| Parameter | Typical Value |

| Column | High-polarity capillary column (e.g., HP-88, DB-23) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Oven Temperature Program | Ramped, e.g., from 100°C to 240°C |

This table presents a generalized set of parameters. Specific conditions may vary depending on the exact instrumentation and the isomers being separated.

Quality Assurance and Quality Control (QA/QC) in Eicosapentaenoic Acid Ethyl Ester-D5 Analysis

Rigorous quality assurance and quality control (QA/QC) measures are essential to ensure the reliability and accuracy of analytical data for EPA-d5 EE. These measures encompass the assessment of chemical and isotopic purity, stability profiling, and inter-laboratory standardization.

The utility of EPA-d5 EE as an internal standard is directly dependent on its purity. This includes both its chemical purity (the absence of other chemical entities) and its isotopic purity (the percentage of molecules that are correctly labeled with deuterium).

Chemical Purity: The chemical purity of EPA-d5 EE is typically assessed using chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.nettdx.cat These methods can separate the main compound from any impurities, which may include other fatty acid esters or degradation products. The purity is often expressed as a percentage of the main component relative to all detected components. For commercially available standards, a chemical purity of 98% or higher is common. isotope.com

Isotopic Purity: Isotopic purity, also known as isotopic enrichment, is a critical parameter for a deuterated standard. It is the percentage of the compound that contains the desired number of deuterium atoms. Mass spectrometry (MS) is the primary technique for determining isotopic purity. nih.govrsc.org High-resolution mass spectrometry (HR-MS) is particularly powerful as it can resolve the isotopic clusters of the molecule, allowing for the calculation of the relative abundance of each isotopologue (molecules that differ only in their isotopic composition). nih.govrsc.org For EPA-d5 EE, this means determining the proportion of molecules that are d5, as well as the presence of d0, d1, d2, d3, and d4 species. A high isotopic purity, often ≥99% for deuterated forms (d1-d5), ensures that the internal standard provides a clean and distinct signal for quantification. caymanchem.comcaymanchem.com

Table 2: Example Purity Specifications for Eicosapentaenoic Acid Ethyl Ester-D5

| Parameter | Specification | Analytical Technique |

| Chemical Purity | ≥ 98% | GC, HPLC |

| Isotopic Purity (d1-d5) | ≥ 99% | MS, HR-MS |

These specifications are typical for commercially available standards and highlight the high level of purity required for analytical applications.

Understanding the stability of EPA-d5 EE is crucial for ensuring its integrity from storage through to final analysis. Stability studies are conducted to determine the optimal conditions for storage and to identify potential degradation pathways.

Storage Stability: Long-chain polyunsaturated fatty acids like EPA are susceptible to oxidation. Therefore, EPA-d5 EE is typically stored at low temperatures, often in a freezer at -20°C, and protected from light to minimize degradation. isotope.com It is often supplied as a solution in an organic solvent like ethanol (B145695). caymanchem.comcaymanchem.com Stability testing involves storing the compound under specified conditions for extended periods and periodically analyzing its purity to detect any changes. Some suppliers indicate a stability of at least two years when stored properly. caymanchem.com

Analytical Stability: The stability of EPA-d5 EE during analytical procedures is also a key consideration. For instance, in GC analysis, the high temperatures of the injector and column can potentially cause degradation of thermally labile compounds. Similarly, the solvents and reagents used in sample preparation could affect the stability of the analyte. Stability is assessed by subjecting the compound to the analytical conditions without the matrix and analyzing for any degradation products. The use of antioxidants in some formulations can help to improve stability.

Table 3: Factors Affecting the Stability of Eicosapentaenoic Acid Ethyl Ester-D5

| Factor | Potential Impact | Mitigation Strategy |

| Temperature | Increased degradation at higher temperatures | Store at -20°C or lower |

| Light | Can promote photo-oxidation | Store in amber vials or dark conditions |

| Oxygen | Leads to oxidative degradation | Store under an inert atmosphere (e.g., nitrogen or argon) |

| Analytical Conditions | Thermal degradation in GC injector | Use optimized, non-destructive analytical parameters |

To ensure consistency and comparability of results across different laboratories, standardization of analytical methods and participation in proficiency testing programs are essential.

Inter-Laboratory Standardization: This involves the development and adoption of standardized analytical methods. Organizations like the USP (United States Pharmacopeia) provide monographs that detail the required tests and acceptance criteria for pharmaceutical-grade substances, which can include omega-3-acid ethyl esters. uspnf.com The use of certified reference materials, such as those with well-characterized purity and isotopic enrichment, is fundamental to method standardization and validation.

Proficiency Testing: Proficiency testing (PT) programs, also known as round-robin tests, are a form of external quality assessment. In these programs, a coordinating body sends identical samples to multiple laboratories for analysis. The results are then compared to a reference value to evaluate the performance of each laboratory. fapas.comdrrr.de Participating in PT schemes for fatty acid analysis allows laboratories to assess their analytical competency and identify any potential biases or inaccuracies in their methods. While specific PT programs for EPA-d5 EE may be limited, participation in general fatty acid analysis programs is a valuable practice.

Applications of Eicosapentaenoic Acid Ethyl Ester D5 in Mechanistic Biological Research Models

Lipid Metabolism and Homeostasis Studies (Non-Human In Vivo and In Vitro Systems)

In non-human in vivo models, such as rats, and in vitro systems, like cultured cells, EPA-EE-d5 is employed to unravel the intricate details of lipid metabolism and homeostasis. These models allow for controlled experimental conditions to study how dietary omega-3 fatty acids influence physiological processes. By introducing a labeled tracer, scientists can follow the journey of EPA-EE-d5 from administration to its ultimate metabolic destinations, providing clear, quantitative data on pathway flux and lipid dynamics. nih.gov

Understanding the balance between the breakdown (catabolism) and constructive metabolic processing (biosynthesis) of EPA is crucial for elucidating its biological roles. EPA-EE-d5 is an ideal tracer for these studies, as its metabolic products will retain the deuterium (B1214612) label, allowing for their unambiguous identification and quantification.

The liver is a central organ for fatty acid metabolism, where excess fatty acids can be broken down for energy through a process called β-oxidation, which occurs in both mitochondria and peroxisomes. Studies in rats have demonstrated that dietary supplementation with EPA ethyl ester can enhance hepatic fatty acid oxidation by increasing the activity and mRNA levels of key enzymes in these pathways. nih.govresearchgate.net

The use of EPA-EE-d5 in these animal models allows for a direct measurement of the flux of exogenous EPA through these catabolic pathways. After administering EPA-EE-d5 to rats, liver and plasma samples can be analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS). nih.gov The detection of deuterated shorter-chain fatty acyl-CoAs and related metabolites provides direct quantitative evidence of the rate at which the administered EPA is being subjected to β-oxidation. nih.govresearchgate.net This methodology enables researchers to precisely determine how much of the dietary EPA contributes to the hepatic energy pool versus being stored or used for other biosynthetic processes.

Mammalian cells can convert dietary fatty acids into longer and more unsaturated fatty acids through a series of enzymatic reactions involving elongases and desaturases. semanticscholar.org Eicosapentaenoic acid can be elongated to form other important omega-3 fatty acids, such as docosapentaenoic acid (DPA). EPA-EE-d5 serves as an excellent substrate to trace this biosynthetic pathway.

In a study utilizing cultured activated human T-cells, deuterated EPA (EPA-d5) was used to directly measure its conversion to deuterated DPA (22:5n-3-d5). nih.gov This research demonstrated that the elongation of EPA is a newly acquired capability in proliferating T-cells and is significantly dependent on the fatty acid elongase ELOVL5. nih.gov The use of the stable isotope tracer allowed for clear differentiation and quantification of the substrate (EPA-d5) and its direct product (DPA-d5), providing precise data on the efficiency of this metabolic conversion. nih.gov

| Cell Type | Condition | % of Incorporated EPA-d5 Elongated to DPA-d5 |

|---|---|---|

| Jurkat T-Cells | Control | 55% |

| ELOVL5 Knockdown | 22% (60% decrease) | |

| Primary T-Cells | Control | 43% |

| ELOVL5 Knockdown | 19% (56% decrease) |

Data derived from a study on polyunsaturated fatty acid elongation in activated T-cells, illustrating the utility of EPA-d5 in quantifying metabolic conversions. nih.gov

A key aspect of fatty acid research is determining where these molecules reside within cells and tissues after absorption. EPA-EE-d5 allows for the precise tracking of the administered fatty acid into different lipid classes, such as storage lipids (triglycerides) and structural lipids (phospholipids).

Once consumed, EPA is distributed throughout the body and incorporated into the lipid pools of various tissues. Studies in animal models have shown that omega-3 fatty acids from fish oil are readily integrated into triglycerides and phospholipids in tissues such as muscle, liver, and adipose tissue, as well as in serum lipids. nih.govnih.gov

By administering EPA-EE-d5 to rats, researchers can precisely quantify the amount of the tracer that is esterified into these different lipid classes. Following a feeding period, lipids are extracted from tissues of interest and separated by chromatography. Subsequent analysis by mass spectrometry quantifies the abundance of d5-labeled EPA within the triglyceride and phospholipid fractions. escholarship.org Research has shown that dietary C20 and C22 polyunsaturated fatty acids are significantly incorporated into muscle phospholipids, often at the expense of oleic and linoleic acids, but are not substantially incorporated into triglycerides in muscle or adipose tissue. nih.gov The use of EPA-EE-d5 provides definitive, quantitative data on the dynamics of this tissue-specific lipid incorporation. nih.govnih.gov

| Fatty Acid | Control Diet (% of Total PL) | Fish Oil Diet (% of Total PL) |

|---|---|---|

| Eicosapentaenoic Acid (20:5n-3) | 1.5% | 14.7% |

| Docosahexaenoic Acid (22:6n-3) | 1.0% | 4.2% |

| Oleic Acid (18:1) / Linoleic Acid (18:2) | Higher | Lower |

Data adapted from a study showing the incorporation of dietary omega-3 fatty acids into muscle phospholipids (PL), a process that can be precisely traced using labeled isotopes like EPA-d5. nih.gov

The fatty acid composition of cell membranes is not static but undergoes continuous remodeling, which can significantly impact membrane properties and cell function. In vitro studies with cultured cells are invaluable for studying these dynamics in a controlled environment. When cells are incubated with EPA, it is incorporated into membrane phospholipids, which can lead to an increase in membrane fluidity. nih.gov

Using EPA-EE-d5 as a supplement in cell culture media allows for the direct tracing of its incorporation into specific phospholipid molecules over time. nih.gov Advanced lipidomic techniques, coupling liquid chromatography with high-resolution mass spectrometry, can identify and quantify hundreds of individual lipid species. osti.gov By tracking the appearance of the d5 label in different phospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine), researchers can map the pathways of membrane lipid remodeling. researchgate.net This approach provides critical insights into how EPA alters the membrane lipidome, which is thought to be a key mechanism underlying its effects on cell signaling and other cellular processes. nih.govnih.gov

Investigation of Specialized Pro-Resolving Mediator (SPM) Biosynthesis

The resolution of inflammation is an active process orchestrated by endogenous chemical mediators, including a superfamily known as specialized pro-resolving mediators (SPMs). portlandpress.comnih.gov These molecules, which include resolvins, protectins, and maresins, are biosynthesized from polyunsaturated fatty acids. portlandpress.comnih.govmdpi.com EPA is a key precursor for the E-series resolvins, which play a critical role in stimulating the resolution of inflammatory responses. portlandpress.comnih.govnih.gov

Eicosapentaenoic acid is the direct precursor for the E-series resolvins (RvE). mdpi.comcaymanchem.com The biosynthetic pathway begins with the conversion of EPA to intermediates like 18-hydroxyeicosapentaenoic acid (18-HEPE). nih.govresearchgate.net For instance, aspirin-acetylated cyclooxygenase-2 (COX-2) can convert EPA to 18R-HEPE. This intermediate is then released and taken up by neighboring leukocytes, where it is further converted by the 5-lipoxygenase (ALOX5) enzyme to generate Resolvin E1 (RvE1). nih.govresearchgate.net This enzymatic cascade highlights a process of transcellular biosynthesis, where multiple cell types collaborate to produce the final active mediator. nih.gov The identification of these pathways has been crucial in understanding how omega-3 fatty acids contribute to the resolution of inflammation. portlandpress.comnih.gov

The use of stable isotope-labeled precursors like Eicosapentaenoic Acid Ethyl Ester-D5 is fundamental to precisely tracking metabolic pathways. When introduced into a biological system, the deuterated ethyl ester is metabolized alongside its endogenous, non-labeled counterparts. Using mass spectrometry, researchers can differentiate the D5-labeled metabolites from the unlabeled ones. nih.gov This allows for the unambiguous tracing of the administered EPA-D5-EE as it is converted through enzymatic steps into various SPMs, such as D5-labeled 18-HEPE and subsequently D5-labeled RvE1. This technique provides definitive evidence of the biosynthetic sequence and helps quantify the flux through these pro-resolving pathways without the confounding presence of the endogenous lipid pool. EPA-D5 ethyl ester is intended for use as an internal standard for the quantification of EPA ethyl ester by GC- or LC-MS. caymanchem.com

Dietary Lipid Research in Animal Models

Animal models, particularly rodent studies, have been instrumental in elucidating the physiological effects of dietary supplementation with EPA ethyl ester. These studies have provided detailed insights into its impact on lipid metabolism in the liver and in circulation, especially in the context of diet-induced metabolic disorders.

In rodent models, administration of EPA ethyl ester has been shown to significantly alter hepatic lipid metabolism. Studies in rats have demonstrated that dietary supplementation leads to a reduction in total hepatic triglyceride levels. caymanchem.com This effect is accompanied by an increase in the activity of hepatic β-oxidation enzymes, which are responsible for breaking down fatty acids. caymanchem.comnih.gov Specifically, an acute reduction in liver triglycerides and a stimulation of peroxisomal beta-oxidation and fatty acyl-CoA oxidase activity have been observed. nih.gov These findings suggest that EPA ethyl ester helps lower liver fat by enhancing the liver's capacity to oxidize fatty acids, thereby reducing their availability for triglyceride synthesis. nih.govfao.org Furthermore, it has been shown to inhibit the conversion of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) to mevalonic acid in liver microsomes, indicating an inhibitory effect on hepatic cholesterol biosynthesis. nih.gov

Table 1: Effects of EPA Ethyl Ester and its Deuterated Analogues on Hepatic Parameters in Rats

| Compound Administered | Effect on Liver Triglycerides | Effect on Peroxisomal β-oxidation | Effect on Fatty Acyl-CoA Oxidase Activity | Reference |

|---|---|---|---|---|

| 2-methyl-EPA ethyl ester | Acute Reduction | Stimulation | Stimulation | nih.gov |

| EPA ethyl ester | Reduction | Increased Enzyme Activity | Not Specified | caymanchem.com |

In animal models of diet-induced obesity and hyperlipidemia, EPA ethyl ester has demonstrated potent lipid-lowering effects. Repeated administration of purified EPA derivatives, including deuterated forms, to rats resulted in a significant decrease in plasma triglycerides. nih.gov For example, 2-deuterium-2-methyl-EPA was found to decrease plasma cholesterol levels by approximately 40%. nih.gov In studies using KKAy mice, a model for type 2 diabetes, chronic administration of EPA ethyl ester significantly decreased total cholesterol levels. doaj.org Furthermore, in clinical studies such as MARINE and ANCHOR, which investigated patients with high triglyceride levels, the ethyl ester form of EPA (icosapent ethyl) significantly reduced levels of remnant-like particle cholesterol (RLP-C), an atherogenic lipoprotein. nih.gov

Table 2: Effect of Icosapent Ethyl on Remnant-Like Particle Cholesterol (RLP-C) in Clinical Studies

| Study | Patient Population (Baseline Triglycerides) | Treatment Group | Median Percent Change in RLP-C vs. Placebo | Reference |

|---|---|---|---|---|

| MARINE | ≥500 and ≤2000 mg/dL | Icosapent Ethyl 4 g/day | -29.8% | nih.gov |

| ANCHOR | ≥200 and <500 mg/dL | Icosapent Ethyl 4 g/day | -25.8% | nih.gov |

Pharmacokinetic and Pharmacodynamic Investigations (Non-Human Models and In Vitro Systems)

Pharmacokinetic studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted. Following oral administration, EPA ethyl ester is hydrolyzed during digestion, and the resulting EPA is absorbed. nih.gov Pharmacokinetic analyses have characterized EPA as a slowly cleared, extensively distributed molecule. nih.govnih.gov The use of deuterated standards like EPA-d5 methyl ester is crucial for the accurate quantification of EPA levels in biological matrices such as plasma and red blood cells during these studies. nih.gov

The pharmacodynamic effects of EPA ethyl ester are linked to its incorporation into cell membranes and its role as a substrate for various enzymes. In vitro biophysical modeling suggests that EPA ethyl esters have a high affinity for key enzymes in the pro-inflammatory arachidonic acid cascade, such as cyclooxygenases and 5-lipoxygenase. pharmacoeconomics.rupharmacoeconomics.ru By competing with arachidonic acid, EPA can modulate the production of inflammatory eicosanoids. pharmacoeconomics.ru Furthermore, studies have shown that EPA treatment can reverse endothelial dysfunction in inflammatory conditions by increasing the bioavailability of nitric oxide (NO) and favorably modulating the expression of anti-inflammatory and cytoprotective proteins. nih.gov Studies exploring different concentrations of omega-3 acid ethyl esters have found that higher concentrations appear to have better uptake and are more potent in reducing triglycerides. nih.govresearchgate.net

Elucidation of Absorption and Distribution Mechanisms in Animal Models

The use of deuterated tracers is a cornerstone of modern pharmacokinetic studies. After oral administration of EPA-EE-D5 to animal models, its journey through the body can be meticulously mapped. Upon ingestion, the ethyl ester is hydrolyzed in the small intestine to EPA, which is then absorbed and distributed systemically. globalrx.comfda.gov In rats, orally administered radiolabeled EPA ethyl ester was found to be incorporated mainly into triglycerides within chylomicrons in the lymph. nih.gov

By using EPA-EE-D5, researchers can collect blood, plasma, red blood cells (RBCs), and various tissues at different time points. nih.govnih.gov Using mass spectrometry, which can differentiate between the mass of the D5-labeled and unlabeled EPA, scientists can precisely quantify the concentration of the administered compound in each sample. This allows for the determination of key absorption and distribution parameters. For instance, studies on the non-labeled compound in rats have shown that EPA is distributed to the plasma, liver, and other tissues, where it is incorporated into phospholipids and triglycerides. nih.govresearchgate.net EPA-EE-D5 allows for such measurements with higher accuracy, eliminating the background from endogenous EPA.

Tracer Studies for Drug Metabolism and Excretion Pathways in Animal Models

EPA-EE-D5 is an ideal tracer for delineating metabolic pathways. youtube.comprosciento.com Once absorbed, EPA undergoes several metabolic transformations. It can be elongated to metabolites like docosapentaenoic acid (DPA), or it can undergo beta-oxidation, a process where fatty acids are broken down to produce energy. nih.govdrugbank.com

By administering EPA-EE-D5 to animal models, researchers can track the appearance of deuterated metabolites in plasma and tissues. nih.gov This provides direct evidence of the metabolic fate of the parent drug. For example, a study using the non-labeled compound in obese mice demonstrated that EPA ethyl ester supplementation led to a distinct metabolomic profile in adipose tissue and the liver, with increases in various EPA-containing lipid species. researchgate.net Using a D5-labeled tracer would allow for unambiguous confirmation that these new species are direct metabolites of the administered drug. The primary elimination pathway for EPA is through hepatic metabolism via beta-oxidation, similar to other dietary fatty acids. drugbank.com Tracer studies with EPA-EE-D5 can quantify the rate of this and other metabolic processes.

Impact of Deuterium Labeling on Pharmacokinetic Profiles in Research Contexts

Studies on the non-labeled Icosapent Ethyl have well-characterized its pharmacokinetics, showing it to be a slowly cleared and extensively distributed molecule. nih.govnih.gov EPA-EE-D5 is primarily used as an internal standard in such studies to ensure the accuracy of these measurements. veeprho.com This allows for the generation of reliable pharmacokinetic data, as illustrated in the table below, which is based on studies of the non-labeled compound.

| Parameter | Value (Mean ± SD) | Description |

|---|---|---|

| Tmax (hours) | ~5-6 | Time to reach maximum plasma concentration. nih.gov |

| t1/2 (hours) | 79 ± 47 | The time required for the concentration of the drug in the body to be reduced by one-half. nih.gov |

| CL/F (mL/h) | 757 ± 283 | Apparent total plasma clearance of the drug after oral administration. nih.gov |

| Vz/F (L) | 82 ± 56 | Apparent volume of distribution after oral administration. nih.gov |

Mechanistic Studies on Cellular Uptake and Intracellular Fate In Vitro

In vitro studies using cell cultures are crucial for understanding the mechanisms of drug action at a cellular level. nih.gov When EPA-EE-D5 is introduced to cultured cells, its uptake and subsequent intracellular fate can be monitored with high precision. biorxiv.org This involves tracking the D5 label as the compound is transported across the cell membrane and metabolized or incorporated into cellular components.

Studies on non-labeled EPA have shown it is readily taken up by various cell types and incorporated into the phospholipids of cellular membranes, which can alter membrane fluidity and function. mdpi.com It also serves as a precursor for the synthesis of bioactive lipid mediators, such as prostaglandins and leukotrienes. nih.gov Using EPA-EE-D5 in cell-based assays allows researchers to quantify the rate of uptake and the efficiency of its incorporation into different lipid classes within the cell, providing a clear picture of its intracellular journey. nih.govbiorxiv.org

Advanced Lipidomics and Metabolomics Applications

Lipidomics and metabolomics are fields dedicated to the large-scale study of lipids and metabolites in biological systems. ox.ac.uk Stable isotope-labeled standards like EPA-EE-D5 are indispensable in these disciplines for achieving accurate and reliable quantification. caymanchem.com

Quantitative Lipid Profiling in Complex Biological Matrices

Biological samples such as plasma, serum, or tissue extracts contain thousands of different lipid molecules. nih.gov Accurately measuring the concentration of a specific fatty acid like EPA can be challenging due to this complexity. EPA-EE-D5 is used as an internal standard in mass spectrometry-based lipidomics platforms. veeprho.com

The process involves adding a known amount of EPA-EE-D5 to a biological sample before processing. During analysis, the mass spectrometer detects both the endogenous (unlabeled) EPA and the deuterated standard. Because the standard and the analyte behave almost identically during extraction and ionization, any sample loss or variation will affect both equally. By comparing the signal intensity of the endogenous EPA to the known amount of the D5-standard, a highly accurate and precise concentration can be calculated. nih.gov This technique is essential for reliably profiling changes in EPA levels in response to diet or therapeutic interventions. nih.govmedrxiv.orgmedrxiv.org

| Fatty Acid | Baseline (μg/g) | After Supplementation (μg/g) | Fold Change |

|---|---|---|---|

| Eicosapentaenoic Acid (EPA) | 25 | 180 | +7.2 |

| Docosapentaenoic Acid (DPA) | 20 | 45 | +2.25 |

| Docosahexaenoic Acid (DHA) | 50 | 50 | No Change |

| Arachidonic Acid (AA) | 200 | 150 | -0.75 |

Note: This table presents hypothetical but realistic data based on findings from studies like the ANCHOR study to illustrate the type of quantitative data obtained using stable isotope standards. nih.gov The D5-labeled standard ensures the accuracy of these measurements.

Differentiation of Endogenous Fatty Acids from Administered Exogenous Analogs

A fundamental challenge in nutritional and pharmacological research is distinguishing between a compound that is already present in the body (endogenous) and the same compound that has been administered externally (exogenous). biorxiv.org EPA is a natural component of cell membranes and is present in the diet. nih.gov

EPA-EE-D5 solves this problem eleganty. biorxiv.org Because of its five-dalton mass difference, it is easily distinguished from natural EPA by a mass spectrometer. When researchers administer EPA-EE-D5, they can specifically measure the concentration and metabolic fate of the administered dose, without any interference from the body's pre-existing EPA pool. This allows for precise measurement of bioavailability, turnover rates, and the extent to which the exogenous EPA is incorporated into different tissues and lipid pools. biorxiv.orgnih.gov

Discovery and Validation of Novel Lipid Biomarkers (Methodological Aspects)

The use of stable isotope-labeled compounds, such as Eicosapentaenoic Acid Ethyl Ester-D5 (EPA-EE-D5), is a powerful technique in the discovery and validation of novel lipid biomarkers. This approach allows researchers to trace the metabolic fate of EPA within a biological system, providing insights into complex lipid metabolic pathways and their dysregulation in various disease states. The deuterium atoms on the ethyl ester group serve as a stable isotopic label that can be detected by mass spectrometry, enabling the differentiation of the administered EPA-EE-D5 and its metabolites from the endogenous, unlabeled lipid pool.

Methodologically, the process begins with the administration of EPA-EE-D5 to an in vivo model or its introduction into an in vitro or ex vivo system. Following a predetermined time course, biological samples such as plasma, tissues, or cells are collected. Lipids are then extracted from these samples using established protocols, for instance, a modified Folch extraction.

The extracted lipids are subsequently analyzed by high-resolution mass spectrometry coupled with liquid chromatography (LC-MS). This analytical platform separates the complex lipid mixture and allows for the detection and quantification of deuterated and non-deuterated lipid species. The presence of the D5 label results in a characteristic mass shift in the mass spectra of EPA-containing lipids, facilitating their unambiguous identification and quantification. By comparing the isotopic enrichment in various lipid classes over time, researchers can elucidate the pathways of EPA incorporation and transformation. This can lead to the discovery of novel bioactive lipid mediators derived from EPA or identify shifts in lipid metabolism that may serve as biomarkers for disease diagnosis or progression.

A crucial aspect of this methodology is the validation of potential biomarkers. The use of EPA-EE-D5 allows for the confirmation of the metabolic origin of a newly identified lipid species. Furthermore, by applying this technique in disease models, researchers can correlate the levels of specific deuterated lipid metabolites with pathological conditions, thereby validating their potential as clinically relevant biomarkers. The integration of lipidomics with other omics data, such as proteomics and metabolomics, can further enhance the biomarker discovery process.

Flux Analysis in Metabolic Networks Using Stable Isotope Tracers

Metabolic flux analysis (MFA) utilizing stable isotope tracers like Eicosapentaenoic Acid Ethyl Ester-D5 provides a quantitative understanding of the rates of metabolic reactions within a biological system. nih.gov This technique is instrumental in mapping the flow of metabolites through interconnected metabolic pathways and understanding how these fluxes are altered in different physiological or pathological states. nih.govresearchgate.net By introducing EPA-EE-D5 into a cellular or whole-organism model, researchers can trace the deuterium label as it is incorporated into various downstream metabolites.

The core principle of MFA is to measure the isotopic labeling patterns of metabolites at a metabolic and isotopic steady state. nih.gov After the administration of EPA-EE-D5, the deuterated ethyl group is cleaved, and the labeled EPA can enter various metabolic pathways. The distribution of the deuterium label among different lipid species is then measured using mass spectrometry. This data, combined with a stoichiometric model of the relevant metabolic network, allows for the calculation of intracellular metabolic fluxes. biorxiv.org

For example, the incorporation of the D5 label into triglycerides, phospholipids, and cholesterol esters can reveal the rates of synthesis and turnover of these complex lipids. Furthermore, the appearance of the label in downstream oxidation products can quantify the flux through fatty acid oxidation pathways. This information is critical for understanding the regulation of energy metabolism and identifying metabolic bottlenecks or dysregulations in diseases such as non-alcoholic fatty liver disease (NAFLD) and cancer. springernature.com

| Parameter | Description | Analytical Technique | Application in Metabolic Flux Analysis |

| Isotopic Enrichment | The proportion of a metabolite that is labeled with the stable isotope. | Mass Spectrometry | Used to determine the contribution of the tracer to a particular metabolite pool. |

| Mass Isotopomer Distribution (MID) | The relative abundance of different isotopologues (molecules of the same compound that differ only in their isotopic composition) of a metabolite. | Mass Spectrometry | Provides detailed information about the pathways through which the tracer was metabolized. |

| Metabolic Flux | The rate of conversion of a substrate into a product in a metabolic reaction. | Computational Modeling of Isotopic Labeling Data | Quantifies the activity of metabolic pathways. |

Enzyme Activity and Pathway Elucidation Studies

Eicosapentaenoic Acid Ethyl Ester-D5 serves as a valuable tool for the characterization of fatty acid oxidizing enzymes both ex vivo and in vitro. nih.gov By using a deuterated substrate, researchers can specifically track the metabolism of EPA through various oxidative pathways, including mitochondrial and peroxisomal β-oxidation.

In in vitro assays, purified enzymes or cell lysates are incubated with EPA-EE-D5. The reaction products are then extracted and analyzed by mass spectrometry. The presence of the deuterium label allows for the sensitive and specific detection of metabolites, even in the presence of a high background of endogenous fatty acids. This enables the determination of enzyme kinetics, substrate specificity, and the identification of novel enzymatic activities. For instance, this approach can be used to study the activity of acyl-CoA synthetases, which activate fatty acids, and the subsequent enzymes of the β-oxidation spiral.

| Enzyme Class | Role in Fatty Acid Oxidation | Application of EPA-EE-D5 |

| Acyl-CoA Synthetases | Activation of fatty acids by converting them to their CoA esters. | To determine the substrate specificity and kinetic parameters for EPA. |

| Acyl-CoA Dehydrogenases | Catalyze the first step of β-oxidation. | To measure the rate of the initial dehydrogenation of EPA-CoA. |

| Enoyl-CoA Hydratases | Catalyze the second step of β-oxidation. | To track the formation of deuterated hydroxyacyl-CoA intermediates. |

| Hydroxyacyl-CoA Dehydrogenases | Catalyze the third step of β-oxidation. | To monitor the production of deuterated ketoacyl-CoA. |

| Thiolases | Catalyze the final step of β-oxidation, releasing acetyl-CoA. | To quantify the release of deuterated acetyl-CoA. |

The enzymatic activities of lipoxygenases (LOXs) and cyclooxygenases (COXs) can be effectively probed using deuterated substrates like Eicosapentaenoic Acid Ethyl Ester-D5. nih.gov These enzymes are responsible for the conversion of polyunsaturated fatty acids, such as EPA, into a wide array of bioactive lipid mediators, including prostaglandins, and leukotrienes. nih.gov The use of a deuterated substrate allows for the precise tracking of the metabolic fate of EPA through these pathways.

When EPA-EE-D5 is introduced into a system containing active LOX and COX enzymes, it competes with endogenous arachidonic acid (AA) and unlabeled EPA for metabolism. nih.gov The resulting deuterated eicosanoids can be identified and quantified by mass spectrometry. This approach enables researchers to study the substrate preference of different LOX and COX isoforms for EPA and to investigate how the presence of EPA influences the production of AA-derived eicosanoids.

Furthermore, the use of deuterated substrates is instrumental in the development of activity-based probes for these enzymes. nih.gov By incorporating a reactive group into a deuterated EPA analogue, researchers can create molecules that covalently bind to the active site of LOX or COX enzymes. The deuterium label facilitates the detection and characterization of the enzyme-probe adduct, providing a powerful tool for studying enzyme function and for the screening of potential inhibitors.

Methodological Advancements and Future Directions in Eicosapentaenoic Acid Ethyl Ester D5 Research

Development of Novel High-Throughput Analytical Methodologies

The demand for analyzing large sample cohorts in clinical and research settings has driven the development of high-throughput analytical methods. Traditional gas chromatography-mass spectrometry (GC-MS) methods for fatty acid analysis often require time-consuming derivatization steps. However, recent advancements are streamlining this process.

One promising approach is the use of solid-phase extraction (SPE) techniques, which are more amenable to automation and processing large numbers of samples compared to liquid-liquid extraction. nih.gov For instance, polymerized solid reverse-phase extraction columns can be employed for the efficient isolation of lipids from biological matrices. nih.gov